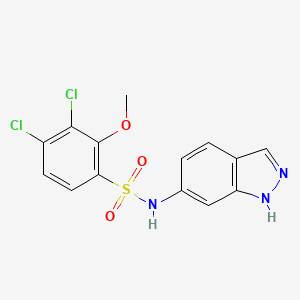
3,4-DICHLORO-N~1~-(1H-INDAZOL-6-YL)-2-METHOXY-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-DICHLORO-N~1~-(1H-INDAZOL-6-YL)-2-METHOXY-1-BENZENESULFONAMIDE” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring indazole and benzenesulfonamide moieties, suggests potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DICHLORO-N~1~-(1H-INDAZOL-6-YL)-2-METHOXY-1-BENZENESULFONAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination of the aromatic ring using reagents like thionyl chloride or chlorine gas.
Sulfonamide Formation: Reaction of the chlorinated indazole with a sulfonyl chloride derivative to form the sulfonamide linkage.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Chlorine gas (Cl2), bromine (Br2), and various sulfonyl chlorides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antibacterial and antifungal properties.
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of “3,4-DICHLORO-N~1~-(1H-INDAZOL-6-YL)-2-METHOXY-1-BENZENESULFONAMIDE” would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Indazole Derivatives: Compounds with similar indazole cores, used in various therapeutic applications.
Methoxybenzenesulfonamides: Compounds with similar methoxy and sulfonamide groups.
Uniqueness
“3,4-DICHLORO-N~1~-(1H-INDAZOL-6-YL)-2-METHOXY-1-BENZENESULFONAMIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and indazole derivatives.
Propiedades
IUPAC Name |
3,4-dichloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S/c1-22-14-12(5-4-10(15)13(14)16)23(20,21)19-9-3-2-8-7-17-18-11(8)6-9/h2-7,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFANUXYTCQVSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)
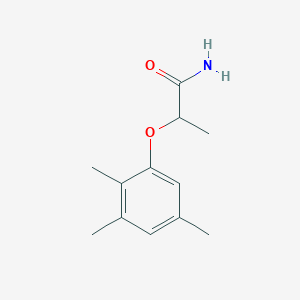
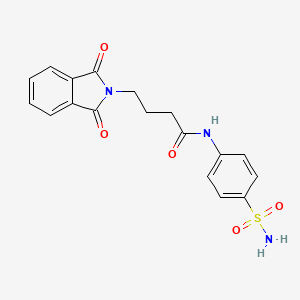
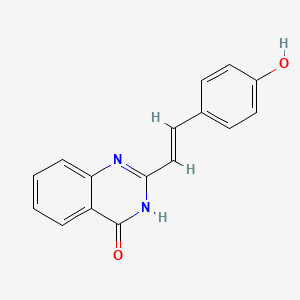
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)
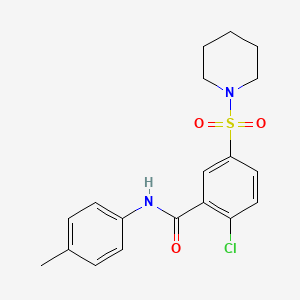
![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
